molecular formula C24H18Cl2N2O2 B330293 4-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE

4-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE

Cat. No.: B330293
M. Wt: 437.3 g/mol
InChI Key: LCAVIDKLGHBRJA-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core, which is often associated with diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-chlorobenzaldehyde with 2-chlorobenzyl alcohol in the presence of a base to form the intermediate 2-[(2-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorobenzyl)oxy)-N’-(2-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
  • 2-(2-(4-((4-chlorobenzyl)oxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide

Uniqueness

4-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE stands out due to its specific substitution pattern and the presence of both chlorinated aromatic rings and a pyrazolone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H18Cl2N2O2

Molecular Weight

437.3 g/mol

IUPAC Name

(4Z)-2-(2-chlorophenyl)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C24H18Cl2N2O2/c1-16-19(24(29)28(27-16)22-12-6-5-11-21(22)26)14-17-8-3-7-13-23(17)30-15-18-9-2-4-10-20(18)25/h2-14H,15H2,1H3/b19-14-

InChI Key

LCAVIDKLGHBRJA-RGEXLXHISA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2OCC3=CC=CC=C3Cl)C4=CC=CC=C4Cl

SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)C4=CC=CC=C4Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.